(S)-3,6-Diamino-6-oxohexanoic acid
Overview
Description
(S)-3,6-Diamino-6-oxohexanoic acid is an organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes both amino and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,6-Diamino-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or keto acids, which undergo a series of transformations including amination and oxidation reactions. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3,6-Diamino-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3,6-Diamino-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic uses, including as an enzyme inhibitor or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which (S)-3,6-Diamino-6-oxohexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-3,6-Diamino-6-oxohexanoic acid include:
Amino acids: Such as lysine and arginine, which also contain amino groups.
Keto acids: Such as pyruvic acid and oxaloacetic acid, which contain keto groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of both amino and keto functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various scientific applications.
Properties
IUPAC Name |
(3S)-3,6-diamino-6-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNSGZOFDGAHTI-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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